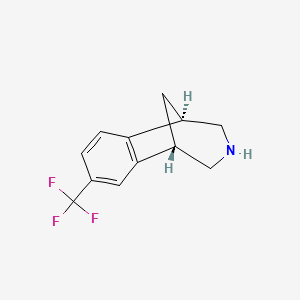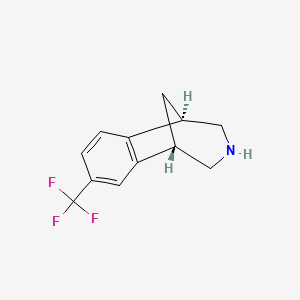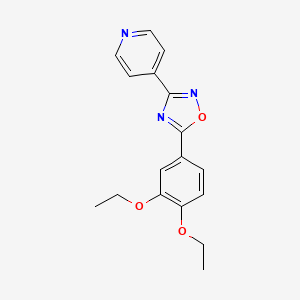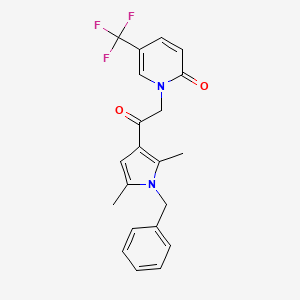
Crebinostat
Overview
Description
Crebinostat is a novel cognitive enhancer that functions as an inhibitor of histone deacetylase activity. It modulates chromatin-mediated neuroplasticity, which is crucial for long-term memory formation. This compound has shown promise in enhancing cognitive functions and has potential therapeutic applications for cognitive disorders involving aberrant neuroplasticity .
Mechanism of Action
Mode of Action
This compound interacts with its targets, the HDACs, by inhibiting their deacetylase activity . This inhibition leads to an increase in the acetylation of histones H3 and H4 . Acetylation of histones is associated with gene activation, thus this compound modulates gene expression by altering the acetylation status of histones .
Biochemical Pathways
This compound’s action on HDACs affects the regulation of gene expression and other mechanisms integral to neuroplasticity . It enhances the expression of the cAMP response element-binding protein (CREB) target gene Egr1 (early growth response 1) . CREB is a cellular transcription factor that binds to certain DNA sequences called cAMP response elements (CRE), thereby increasing or decreasing the transcription of downstream genes .
Pharmacokinetics
It is noted that this compound has been systemically administered to mice for a ten-day period, suggesting that it has suitable bioavailability for in vivo studies .
Result of Action
This compound’s action results in enhanced memory formation, as demonstrated in a hippocampus-dependent, contextual fear conditioning paradigm in mice . It also increases the density of synapsin-1 punctae along dendrites in cultured neurons . Synapsin-1 is a neuron-specific protein associated with the regulation of neurotransmitter release, indicating that this compound may influence synaptic plasticity .
Action Environment
Given that this compound’s effects have been observed in both in vitro (cell culture) and in vivo (mouse) models , it can be inferred that it is effective in different biological environments.
Biochemical Analysis
Biochemical Properties
Crebinostat interacts with several enzymes and proteins, particularly histone deacetylases (HDACs). It has been found to inhibit the deacetylase activity of class I HDACs 1, 2, 3, and class IIb HDAC6 . This interaction with HDACs leads to an increase in the acetylation of histones, a modification that is associated with increased gene expression .
Cellular Effects
In cellular processes, this compound has been shown to have significant effects. In cultured mouse primary neurons, this compound potently induced acetylation of both histone H3 and histone H4, as well as enhanced the expression of the CREB target gene Egr1 (early growth response 1) . These changes influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its inhibition of HDACs. By inhibiting these enzymes, this compound increases the acetylation of histones, which in turn leads to changes in gene expression . This can result in the activation or inhibition of various cellular pathways, depending on the specific genes affected .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed in studies where mice were systemically administered this compound for a ten-day period. These mice exhibited enhanced memory, suggesting that the effects of this compound on cellular function can persist over time .
Metabolic Pathways
Given its role as an HDAC inhibitor, it is likely that this compound interacts with various enzymes and cofactors involved in the regulation of gene expression .
Transport and Distribution
Given its role in influencing gene expression, it is likely that this compound is able to penetrate the cell membrane and exert its effects within the cell .
Subcellular Localization
Given its role as an HDAC inhibitor, it is likely that this compound is localized to the nucleus where it can interact with histones and influence gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
Crebinostat is synthesized through a series of chemical reactions involving small molecule inhibitors structurally related to known histone deacetylase inhibitors. The synthetic route typically involves the use of a CREB (cAMP response element-binding protein) reporter gene cell line to screen a library of small molecules .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the pharmacological properties of selective histone deacetylase inhibitors to enhance their therapeutic efficacy .
Chemical Reactions Analysis
Types of Reactions
Crebinostat undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide.
Reducing agents: Such as sodium borohydride.
Substitution reagents: Such as alkyl halides.
Major Products Formed
The major products formed from these reactions include various acetylated histones, which play a crucial role in gene expression and neuroplasticity .
Scientific Research Applications
Crebinostat has a wide range of scientific research applications, including:
Chemistry: Used as a probe to study chromatin-mediated neuroplasticity.
Biology: Enhances the expression of CREB target genes, such as Egr1 (early growth response 1).
Medicine: Potential therapeutic applications for cognitive disorders, including Alzheimer’s disease.
Industry: Used in the development of cognitive enhancers and neuroprotective agents
Comparison with Similar Compounds
Similar Compounds
Vorinostat: Another histone deacetylase inhibitor with similar cognitive-enhancing properties.
Trichostatin A: A well-known histone deacetylase inhibitor used in research.
Romidepsin: A histone deacetylase inhibitor with applications in cancer therapy.
Uniqueness of Crebinostat
This compound is unique in its potent inhibition of specific histone deacetylases and its ability to enhance memory and synaptic plasticity. Unlike other similar compounds, this compound has shown a robust activation of CREB-mediated transcription and a significant increase in the density of synapsin-1 punctae along dendrites in cultured neurons .
Properties
IUPAC Name |
N'-hydroxy-N-[(E)-(4-phenylphenyl)methylideneamino]heptanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c24-19(9-5-2-6-10-20(25)23-26)22-21-15-16-11-13-18(14-12-16)17-7-3-1-4-8-17/h1,3-4,7-8,11-15,26H,2,5-6,9-10H2,(H,22,24)(H,23,25)/b21-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIVDBATQVVQFS-RCCKNPSSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=NNC(=O)CCCCCC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=N/NC(=O)CCCCCC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



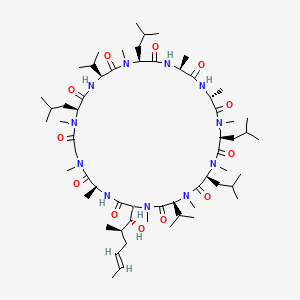
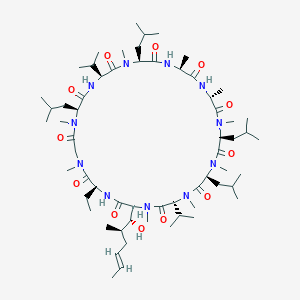
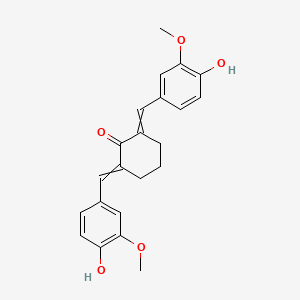
![1-[2-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxo-ethyl]-6-oxo-1,6-dihydro-pyridine-3-carbonitrile](/img/structure/B1669539.png)
